molecular formula C9H12F2N2O2 B2768635 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]butanoic acid CAS No. 1946817-10-2

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B2768635
CAS No.: 1946817-10-2
M. Wt: 218.204
InChI Key: YPUSQWRTDQDIQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]butanoic acid is an organic compound with the molecular formula C9H12F2N2O2 It is characterized by the presence of a pyrazole ring substituted with difluoromethyl and methyl groups, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-carboxylic acid with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The difluoromethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and specificity, while the pyrazole ring can interact with active sites of enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-carboxylic acid
  • 1H-Pyrazole-1-acetic acid, 3-(difluoromethyl)-α-ethyl-5-methyl

Uniqueness

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]butanoic acid is unique due to the combination of its difluoromethyl and butanoic acid groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2O2/c1-3-7(9(14)15)13-5(2)4-6(12-13)8(10)11/h4,7-8H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUSQWRTDQDIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=CC(=N1)C(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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